

Unveiling the Natural Presence of Methyl 3hydroxyoctadecanoate: A Technical Guide

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Compound of Interest					
Compound Name:	Methyl 3-hydroxyoctadecanoate				
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A comprehensive technical guide detailing the natural occurrence, analysis, and potential biological significance of **Methyl 3-hydroxyoctadecanoate** has been compiled for researchers, scientists, and professionals in drug development. This document provides an indepth overview of the current knowledge surrounding this long-chain hydroxy fatty acid methyl ester, with a focus on its presence in the marine diatom Porosira glacialis.

Natural Occurrence and Quantitative Analysis

Methyl 3-hydroxyoctadecanoate has been identified as a naturally occurring metabolite in the Arctic marine diatom Porosira glacialis.[1][2][3] This discovery represents the first instance of this compound being reported in diatoms.[1][2][3] Quantitative analysis of purified **Methyl 3-hydroxyoctadecanoate** from P. glacialis biomass reveals its presence at a concentration of approximately 0.03 mg per gram of dry weight.

Natural Source	Organism	Concentration (mg/g dry weight)	Analytical Method(s)	Reference
Marine Diatom	Porosira glacialis	~ 0.03	HRMS, NMR	[1]

Experimental Protocols



This section outlines the key experimental methodologies for the extraction, purification, and identification of **Methyl 3-hydroxyoctadecanoate** from natural sources, primarily based on the successful isolation from Porosira glacialis.

Biomass Cultivation and Harvesting

- Organism:Porosira glacialis is cultivated in photobioreactors. Large-scale cultivation is necessary to obtain sufficient biomass for extraction.[1]
- Harvesting: The diatom biomass is harvested from the culture, resulting in a wet biomass that is then processed to determine the dry weight.[1]

Extraction and Bioactivity-Guided Fractionation

- Extraction: The wet biomass of P. glacialis is subjected to organic extraction to yield a crude extract.[1]
- Fractionation: The crude extract undergoes bioactivity-guided fractionation, a process where the extract is separated into different fractions, and each fraction is tested for a specific biological activity (in this case, antibiofilm activity) to isolate the active compounds.[1][2][3]

Purification

• Chromatography: The bioactive fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC). An Atlantis™ T3 C18 column is utilized with a solvent gradient of water and acetonitrile, both containing 0.1% formic acid, to isolate the pure compounds. [1]

Structural Elucidation

• High-Resolution Mass Spectrometry (HRMS): The elemental composition of the purified compound is determined using HRMS. For **Methyl 3-hydroxyoctadecanoate** (referred to as Compound D in the study), a protonated molecular ion [M+H]⁺ at m/z 315.2895 and a sodium adduct [M+Na]⁺ at m/z 337.2715 are observed. The elemental composition of the protonated species is determined as C₁₉H₃₉O₃⁺, corresponding to the neutral molecular formula C₁₉H₃₈O₃. A prominent fragment ion at m/z 297.1855, indicating a neutral loss of water (–H₂O), suggests the presence of a hydroxyl group.[1][2]

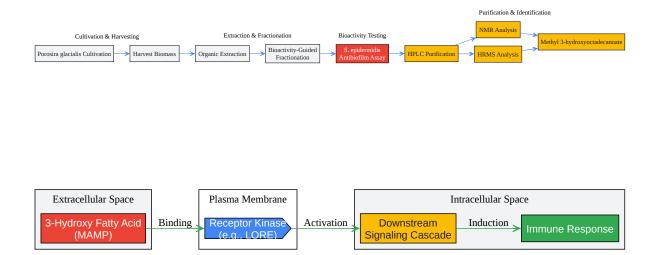


Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (COSY and HMBC) are conducted to confirm the structure. The proton signal at δH 3.80 (δC 67.1) is identified as a hydroxyl-bearing CH group. Its correlation with adjacent methylene groups confirms the secondary hydroxyl at the C3 position and the overall structure of Methyl 3-hydroxyoctadecanoate.[1][2]

Biological Activity and Signaling Pathways Antibiofilm Activity

Methyl 3-hydroxyoctadecanoate has been demonstrated to possess antibiofilm activity. It inhibits the biofilm formation of the bacterium Staphylococcus epidermidis without showing cytotoxicity at the screening concentrations.[1][2][3] This finding suggests its potential as a lead compound for the development of novel agents to combat bacterial biofilms.

The experimental workflow for identifying this antibiofilm activity is outlined below:



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References

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